An In-Depth Technical Guide to the Chemical Properties and Structure of 1-Indanol
An In-Depth Technical Guide to the Chemical Properties and Structure of 1-Indanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 1-Indanol. A key intermediate in the synthesis of various pharmaceutical compounds, 1-Indanol's unique structural features and chemical behavior make it a molecule of significant interest in medicinal chemistry and organic synthesis. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and related fields.
Chemical Structure and Identification
1-Indanol, systematically named 2,3-dihydro-1H-inden-1-ol, is a bicyclic aromatic alcohol.[1][2][3] Its structure consists of a benzene ring fused to a five-membered ring, with a hydroxyl group attached to the benzylic carbon of the cyclopentane ring.[4] This benzylic alcohol character is central to its reactivity.[4]
Key Structural Identifiers:
Physicochemical and Spectroscopic Properties
The chemical and physical properties of 1-Indanol are summarized in the table below, providing a quick reference for its key characteristics.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O | [1][2][3][5] |
| Molecular Weight | 134.18 g/mol | [1][5][6] |
| Appearance | White to slightly yellow crystalline solid | [1][7] |
| Melting Point | 50-54 °C | [1][6][8] |
| Boiling Point | 128 °C at 12 mmHg | [1][5] |
| Density | 1.161 g/cm³ | [1][9] |
| Water Solubility | 10 g/L at 20 °C | [5][7][10] |
| pKa | 14.23 (Predicted) | [5][7] |
Spectroscopic Data Interpretation
¹H NMR Spectrum: The ¹H NMR spectrum of 1-Indanol in CDCl₃ typically displays signals corresponding to the aromatic protons, the benzylic proton adjacent to the hydroxyl group, and the aliphatic protons of the five-membered ring. The aromatic protons usually appear as a multiplet in the range of δ 7.1-7.4 ppm. The benzylic proton (H1) gives a characteristic signal around δ 5.2 ppm. The methylene protons at the C2 and C3 positions of the indane ring resonate in the upfield region, typically between δ 1.9 and δ 3.1 ppm.
¹³C NMR Spectrum: The ¹³C NMR spectrum of 1-Indanol in CDCl₃ shows nine distinct signals. The aromatic carbons resonate in the downfield region (δ 124-145 ppm). The carbon bearing the hydroxyl group (C1) appears around δ 76 ppm. The aliphatic carbons of the five-membered ring (C2 and C3) are found in the upfield region, with C2 at approximately δ 35.6 ppm and C3 at about δ 29.7 ppm.[11]
Infrared (IR) Spectrum: The IR spectrum of 1-Indanol exhibits a broad absorption band in the region of 3200-3400 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring give rise to peaks in the 1450-1600 cm⁻¹ region. A significant C-O stretching band is typically observed around 1050 cm⁻¹.
Mass Spectrum: The electron ionization (EI) mass spectrum of 1-Indanol shows a molecular ion peak (M⁺) at m/z 134. The fragmentation pattern is characterized by the loss of a water molecule, leading to a prominent peak at m/z 116.[2] Another significant fragment is observed at m/z 115, resulting from the loss of a hydrogen atom from the dehydrated ion.[2] The base peak is often the m/z 115 fragment.[2]
Experimental Protocols
Synthesis of 1-Indanol via Reduction of 1-Indanone
Methodology: A common and efficient method for the synthesis of 1-Indanol is the reduction of 1-indanone.
Materials:
-
1-Indanone
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol or Diethyl ether/Toluene
-
Hydrochloric acid (HCl) or Sulfuric acid (aqueous solution)
-
Ice
-
Ether for extraction
-
Sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-indanone in a suitable solvent (e.g., methanol for NaBH₄ reduction, or a mixture of benzene and ether for LiAlH₄).
-
Cool the solution in an ice bath.
-
Slowly add the reducing agent (e.g., sodium borohydride in portions, or a solution of sodium bis(2-methoxyethoxy)aluminum hydride in toluene) to the stirred solution.
-
After the addition is complete, continue stirring the reaction mixture for a specified time (e.g., one hour) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by pouring it into ice water.
-
If an aluminum-based reducing agent was used, hydrolyze the reaction product by adding the mixture to a cooled aqueous acid solution (e.g., sulfuric acid).
-
Extract the aqueous layer with an organic solvent such as ether.
-
Wash the combined organic extracts with a saturated sodium chloride solution (brine).
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude 1-Indanol can be purified by distillation under reduced pressure or by recrystallization.
Oxidation of 1-Indanol to 1-Indanone
Methodology: 1-Indanol can be oxidized back to 1-indanone using various oxidizing agents. A method utilizing a polymer-supported chromic acid resin is described here.
Materials:
-
1-Indanol
-
Polymer-supported chromic acid resin (e.g., on Amberlyst® A-26)
-
Dichloromethane (CH₂Cl₂)
-
Filter paper and funnel
-
Round-bottom flask
Procedure:
-
Dissolve 1-Indanol in dichloromethane in a reaction vessel.
-
Add the polymer-supported chromic acid resin to the solution.
-
The reaction can be carried out at room temperature with stirring or accelerated using microwave irradiation.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture to remove the resin.
-
Wash the resin with additional dichloromethane.
-
Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the crude 1-indanone.
-
The product can be further purified by chromatography if necessary.
Reactivity and Applications in Drug Development
1-Indanol serves as a crucial building block in the synthesis of several important pharmaceutical agents. Its chirality at the C1 position makes it a valuable precursor for enantioselective syntheses.
Role in the Synthesis of Rasagiline
Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used for the treatment of Parkinson's disease, can be synthesized from 1-indanol.[9] A key step in this synthesis is the enzymatic kinetic resolution of racemic 1-indanol to obtain the desired (S)-enantiomer.[9]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. 1-Indanol | C9H10O | CID 22819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Indanol, 98% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. CAS 6351-10-6: 1-Indanol | CymitQuimica [cymitquimica.com]
- 5. 1-INDANOL | 6351-10-6 [chemicalbook.com]
- 6. 1-Indanol, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1-Indanol 98 6351-10-6 [sigmaaldrich.com]
- 9. guidechem.com [guidechem.com]
- 10. chembk.com [chembk.com]
- 11. 1-INDANOL(6351-10-6) 13C NMR spectrum [chemicalbook.com]
